1-(4-Hydroxy-2-iodophenyl)ethan-1-one
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Overview
Description
1-(4-Hydroxy-2-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the 4-position and an iodine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-2-iodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 4-hydroxyacetophenone. The reaction typically uses iodine and an oxidizing agent such as sodium hypochlorite or N-iodosuccinimide (NIS) in an organic solvent like acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(4-iodophenyl)ethan-1-one.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(4-Iodophenyl)ethan-1-one.
Reduction: 1-(4-Hydroxy-2-iodophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-2-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain contexts.
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the iodine atom, which may reduce its utility in radiolabeling and certain substitution reactions.
1-(4-Bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological properties.
Uniqueness
1-(4-Hydroxy-2-iodophenyl)ethan-1-one is unique due to the presence of both hydroxyl and iodine substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89942-32-5 |
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Molecular Formula |
C8H7IO2 |
Molecular Weight |
262.04 g/mol |
IUPAC Name |
1-(4-hydroxy-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 |
InChI Key |
CUJXMENEPQIOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)I |
Origin of Product |
United States |
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